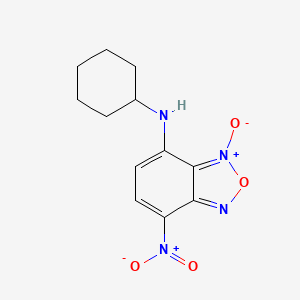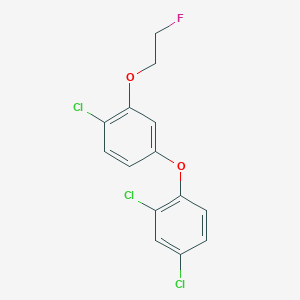![molecular formula C28H24N4O4 B14501265 N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) CAS No. 64084-29-3](/img/structure/B14501265.png)
N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) typically involves the condensation of 2,3-diketoquinoxaline with appropriate phenylene and oxobutanamide derivatives. One common method includes the reaction of 2,3-diketoquinoxaline with phosphorous oxychloride (POCl3) and sodium azide, followed by the addition of phenylene and oxobutanamide groups under reflux conditions . The reaction mixture is then cooled, poured into crushed ice, and recrystallized using rectified spirit to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives . Substitution reactions can result in various substituted quinoxaline derivatives with different functional groups .
Scientific Research Applications
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dithiol: A quinoxaline derivative with sulfur atoms, known for its applications in materials science and catalysis.
2,3-Diphenylquinoxaline: A quinoxaline derivative with phenyl groups, used in the synthesis of organic semiconductors and dyes.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate for drug synthesis, particularly for the drug Erdafitinib.
Uniqueness
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is unique due to its specific structure, which combines a quinoxaline core with phenylene and oxobutanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
64084-29-3 |
|---|---|
Molecular Formula |
C28H24N4O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-oxo-N-[4-[3-[4-(3-oxobutanoylamino)phenyl]quinoxalin-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C28H24N4O4/c1-17(33)15-25(35)29-21-11-7-19(8-12-21)27-28(32-24-6-4-3-5-23(24)31-27)20-9-13-22(14-10-20)30-26(36)16-18(2)34/h3-14H,15-16H2,1-2H3,(H,29,35)(H,30,36) |
InChI Key |
NHUZFPNWQDWLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


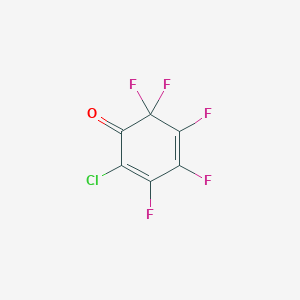
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
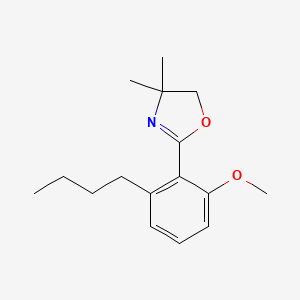
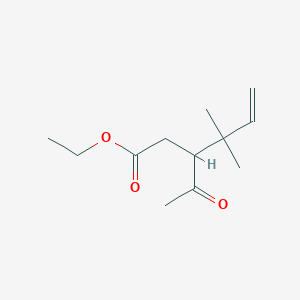
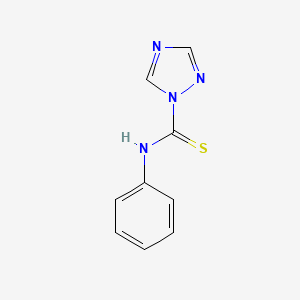
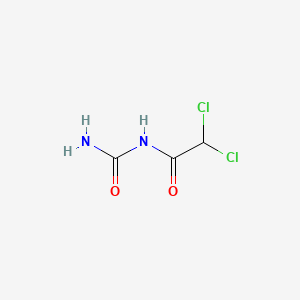
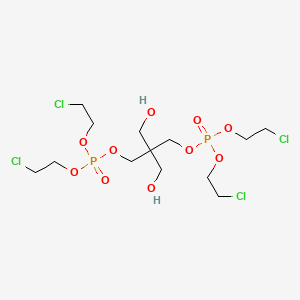
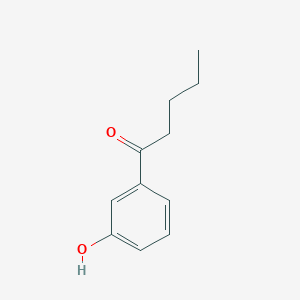

![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
